molecular formula C14H26N2O2 B1446163 tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate CAS No. 1630815-49-4

tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

Cat. No. B1446163
M. Wt: 254.37 g/mol
InChI Key: WDVGMVSGYYJQKE-CQSZACIVSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The tert-butyl group is a bulky group often used in organic chemistry . The compound also contains an aminomethyl and a cyclopropylmethyl group attached to the pyrrolidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into organic compounds using tert-butyl alcohol or tert-butyl chloride . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring would be a tert-butyl group, an aminomethyl group, and a cyclopropylmethyl group .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern due to its bulky nature . It’s often used in chemical transformations .

Scientific Research Applications

Enantioselective Synthesis

Chung et al. (2005) developed an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method efficiently synthesizes 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess, demonstrating the chemical's utility in enantioselective synthesis (Chung et al., 2005).

Crystal Structure Analysis

Naveen et al. (2007) conducted a study focusing on the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This research, involving X-ray diffraction studies, highlights the compound's significance in crystallography and structural chemistry (Naveen et al., 2007).

Synthesis and Characterization

Çolak et al. (2021) explored the synthesis and characterization of similar compounds using FTIR, NMR spectroscopic methods, and X-ray crystallographic analysis. This research provides insight into the molecular structure and stability of related compounds (Çolak et al., 2021).

Macrocyclic Tyk2 Inhibitors Synthesis

Sasaki et al. (2020) reported on the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates as a precursor for developing novel macrocyclic Tyk2 inhibitors. This showcases the compound's potential in medicinal chemistry, particularly in the development of new pharmaceuticals (Sasaki et al., 2020).

Asymmetric Synthesis of Azasugars

Huang Pei-qiang (2011) presented an asymmetric synthesis method for a protected polyhydroxylated pyrrolidine, a key intermediate in synthesizing pyrrolidine azasugars. This research emphasizes the compound's role in synthesizing complex sugars and related molecules (Huang Pei-qiang, 2011).

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGMVSGYYJQKE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113558
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

CAS RN

1630815-49-4
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
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tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate

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